molecular formula C16H22N2O3 B190145 1-Boc-4-(4-formylphenyl)piperazine CAS No. 197638-83-8

1-Boc-4-(4-formylphenyl)piperazine

Cat. No. B190145
M. Wt: 290.36 g/mol
InChI Key: KHORERZDMJTBMR-UHFFFAOYSA-N
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Description

1-Boc-4-(4-formylphenyl)piperazine, also known as 4-(N-Boc-piperazin-1-yl)benzaldehyde or tert-Butyl 4-(4′-formylphenyl)piperazine-1-carboxylate, is an organic compound with the empirical formula C16H22N2O3 . It is an important organic intermediate used in agrochemical, pharmaceutical, and dyestuff industries .


Synthesis Analysis

The synthesis of 1-Boc-4-(4-formylphenyl)piperazine involves several raw materials including 4-Fluorophenylacetonitrile, Diisobutylaluminium hydride, Toluene, Potassium carbonate, Chloroform, Methanol, Dimethyl sulfoxide, tert-Butyl 1-piperazinecarboxylate, and Diisopropyl ether .


Molecular Structure Analysis

The molecular weight of 1-Boc-4-(4-formylphenyl)piperazine is 290.36 g/mol . The compound has a density of 1.2±0.1 g/cm3 .


Chemical Reactions Analysis

The compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .


Physical And Chemical Properties Analysis

1-Boc-4-(4-formylphenyl)piperazine is a solid compound with a yellow appearance . It has a melting point range of 118-121 °C . The compound does not have a specific odor .

Scientific Research Applications

“1-Boc-4-(4-formylphenyl)piperazine” is a type of heterocyclic building block and is often used as an organic intermediate . It’s typically used in the field of organic chemistry for the synthesis of various compounds . Here are some potential applications:

  • Pharmaceuticals : This compound can be used in the synthesis of various pharmaceuticals . The specific drugs that can be synthesized using this compound would depend on the other reactants and conditions used in the synthesis process.

  • Agrochemicals : It can also be used in the synthesis of various agrochemicals . These could include pesticides, herbicides, or other chemicals used in agriculture.

  • Dyestuffs : This compound can be used in the production of dyes . The specific types of dyes that can be produced would depend on the other reactants and conditions used in the synthesis process.

  • Organic Synthesis : As an organic intermediate, it can be used in the synthesis of a wide variety of other organic compounds .

  • Chemical Industry : It can be used in the chemical industry where it might serve as a building block for the synthesis of more complex molecules .

“1-Boc-4-(4-formylphenyl)piperazine” is a type of heterocyclic building block and is often used as an organic intermediate . It’s typically used in the field of organic chemistry for the synthesis of various compounds . Here are some potential applications:

  • Pharmaceuticals : This compound can be used in the synthesis of various pharmaceuticals . The specific drugs that can be synthesized using this compound would depend on the other reactants and conditions used in the synthesis process.

  • Agrochemicals : It can also be used in the synthesis of various agrochemicals . These could include pesticides, herbicides, or other chemicals used in agriculture.

  • Dyestuffs : This compound can be used in the production of dyes . The specific types of dyes that can be produced would depend on the other reactants and conditions used in the synthesis process.

  • Organic Synthesis : As an organic intermediate, it can be used in the synthesis of a wide variety of other organic compounds .

  • Chemical Industry : It can be used in the chemical industry where it might serve as a building block for the synthesis of more complex molecules .

Safety And Hazards

1-Boc-4-(4-formylphenyl)piperazine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-10-8-17(9-11-18)14-6-4-13(12-19)5-7-14/h4-7,12H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHORERZDMJTBMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383729
Record name 1-Boc-4-(4-formylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-(4-formylphenyl)piperazine

CAS RN

197638-83-8
Record name 1-Boc-4-(4-formylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-4-(4-formylphenyl)piperazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1-(t-Butoxycarbonyl)piperazine (1.86 g, 10 mmol), p-fluorobenzaldehyde 27 (1.24 g, 10 mmol), and K2CO3 (1.74 g, 11 mmol) in dry pyridine (10 mL) are stirred at reflux under a nitrogen atmosphere for 24 h. Most of the solvent is removed under vacuum and the residue is partitioned between EtOAc (150 mL) and water (100 mL). The aqueous layer is washed with EtOAc (2×50 mL) and the combined organic layers are sequentially washed with 3% aq. citric acid (2×100 mL), water (100 mL), brine (100 mL), and dried (MgSO4). The solvent is removed under vacuum and the residue washed with hexanes and dried under vacuum. The product-can be used as such, or further purified by silica gel column chromatography (dichloromethane-MeOH gradient).
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1.86 g
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1.74 g
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10 mL
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Synthesis routes and methods III

Procedure details

To a 50 mL round bottomed flask with a stirring bar and an argon inlet was added 1-hydroxymethyl-4-(4-(1,1-dimethylethoxycarbonyl)piperazinyl)benzene, 35-1 (2.15 g, 7.35 mmol), CHCl3 (100 mL), and MnO2 (12.0 g, 138 mmol). This mixture was stirred at ambient temperature for 24 h. The salts were removed by filtration and the solvent was removed in vacuo. The residue was chromatographed on 90 g of silica gel using 30/70 EtOAc-hexane as eluant. There was obtained 4-(4-(1,1-dimethylethoxycarbonyl)piperazinyl)benzaldehyde 35-2 (2.10 g, 99%) as a crystalline solid. 1H NMR (CDCl3): δ 1.49 (s, 9H), 3.39 (m, 4H), 3.59 (m, 4H), 6.89 (d, J=9 Hz, 2H), 7.75 (d, J=9 Hz, 2H), 9.79 (s, 1H).
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2.15 g
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12 g
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100 mL
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Synthesis routes and methods IV

Procedure details

To a −78° C. solution of 1-(4-bromophenyl)-4-(tert-butoxycarbonyl)piperazine (9.98 g, 29.2 mmol, prepared as described in Example 1) in TI (70 mL) and toluene (70 mL) was added nBuLi (1.6 M in hexanes, 19 mL, 30.4 mmol) at a rate to maintain an internal temperature below −65° C. The resulting solution was stirred 15 min, then treated with DMF (5 mL). The mixture was stirred 30 min at −78° C., then allowed to warm to 0° C., quenched with saturated ammonium chloride and extracted with ethyl acetate. The organic phase was washed with brine, dried over MgSO4 and concentrated. The crude material was crystalized from dichloromethane/ether/hexanes to give 4-[4-(tert-butoxycarbonyl)-1-piperazinyl]benzaldehyde. The filtrates were purified by flash chromatography (30% ethyl acetate/hexanes to 60% ethyl acetate/hexanes) to provide an additional 2.16 g of the desired product.
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9.98 g
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70 mL
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19 mL
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Wang, Y Li, P Gao, J Lv, Y Cheng, H Wang - Acta Biomaterialia, 2023 - Elsevier
Intracellular protein delivery has been a major challenge due to various physiological barriers including low proteolytic stability and poor membrane permeability of the biologics. …
Number of citations: 2 www.sciencedirect.com
MY Ünver - 2017 - research.rug.nl
Despite recent developments in technology and techniques in today’s drug discovery, accessing new bioactive compounds is still challenging. It is of utmost importance both for …
Number of citations: 2 research.rug.nl
DM Periodinane - Citeseer
Sigma-Aldrich is proud to offer a new series of ChemFiles—called Synthetic Methods—to our Organic Chemistry and Drug Discovery customers. Each piece will highlight a specific motif …
Number of citations: 2 citeseerx.ist.psu.edu
C Yoakim - J. Org. Chem, 1995 - Citeseer
NOVEL REAGENTS AND CATALYSTS FOR FACILITATING SYNTHESIS Page 1 ROM Polymerization in Facilitated Synthesis Polyurea-Encapsulated Palladium Catalysts VOL. 38, NO. …
Number of citations: 5 citeseerx.ist.psu.edu

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